Cas no 863870-88-6 (2-Bromo-3-iodophenol)

2-Bromo-3-iodophenol structure
2-Bromo-3-iodophenol structure
Product Name:2-Bromo-3-iodophenol
CAS番号:863870-88-6
MF:C6H4BrIO
メガワット:298.903833389282
MDL:MFCD08166322
CID:820947
PubChem ID:11415311
Update Time:2025-10-28

2-Bromo-3-iodophenol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-iodophenol
    • 2-?bromo-?3-?iodoPhenol
    • 2-Bromo-3-iodophenol (ACI)
    • SY357241
    • DA-28948
    • 863870-88-6
    • QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • SCHEMBL3303827
    • CS-0088155
    • AC-28565
    • PS-11916
    • MFCD08166322
    • AKOS016010441
    • MB05348
    • DTXSID40465215
    • DTXCID30416034
    • MDL: MFCD08166322
    • インチ: 1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
    • InChIKey: QJLSNAHXGXLMLR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(O)=CC=CC=1I

計算された属性

  • せいみつぶんしりょう: 297.84900
  • どういたいしつりょう: 297.84902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23000
  • LogP: 2.75930

2-Bromo-3-iodophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2-Bromo-3-iodophenol 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B683895-100mg
2-Bromo-3-iodophenol
863870-88-6
100mg
$ 87.00 2023-04-18
TRC
B683895-250 mg
2-Bromo-3-iodophenol
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250MG
$ 150.00 2022-01-10
TRC
B683895-1 g
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1g
$ 250.00 2022-01-10
Apollo Scientific
OR70063-1g
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863870-88-6 94%
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£68.00 2025-02-20
Apollo Scientific
OR70063-5g
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863870-88-6 94%
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£251.00 2025-02-20
Chemenu
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Chemenu
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eNovation Chemicals LLC
D767361-1g
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863870-88-6 97%
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eNovation Chemicals LLC
D767361-5g
2-BROMO-3-IODOPHENOL
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eNovation Chemicals LLC
D767361-10g
2-BROMO-3-IODOPHENOL
863870-88-6 97%
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2-Bromo-3-iodophenol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  3 h, rt
リファレンス
Synthesis of Hexahelicene and 1-Methoxyhexahelicene via Cycloisomerization of Biphenylyl-Naphthalene Derivatives
Storch, Jan; et al, Journal of Organic Chemistry, 2009, 74(8), 3090-3093

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Enantioselective Synthesis of 6/5-Spirosilafluorenes by Asymmetric Ring Expansion of 4/5-Spirosilafluorenes with Alkynes
Chen, Hua; et al, Organic Letters, 2023, 25(9), 1558-1563

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
リファレンス
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 h, rt
2.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
リファレンス
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
1.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

合成方法 7

はんのうじょうけん
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
2.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

合成方法 8

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

合成方法 9

はんのうじょうけん
1.1 Reagents: 1,2-Dibromoethane ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  14 h, -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  7 h, 80 °C
リファレンス
How To Achieve High Regioselectivity in Barrier-less Nucleophilic Addition to p-Benzynes Generated via Bergman Cyclization of Unsymmetrical Cyclic Azaenediyne?
Das, Eshani; et al, Journal of Organic Chemistry, 2019, 84(5), 2911-2921

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Acetonitrile ,  Water ;  rt; 30 min, rt
1.2 Reagents: Copper bromide (CuBr) ;  rt; rt → 60 °C; 1 h, 60 °C; 60 °C → rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  15 h, 90 °C
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
3.2 Reagents: Potassium iodide Solvents: Water ;  30 min, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; et al, Chemistry - A European Journal, 2017, 23(42), 9996-10000

合成方法 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  36 h, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

2-Bromo-3-iodophenol Raw materials

2-Bromo-3-iodophenol Preparation Products

2-Bromo-3-iodophenol サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:863870-88-6)2-Bromo-3-iodophenol
注文番号:A863217
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:39
価格 ($):271.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:863870-88-6)2-Bromo-3-iodophenol
A863217
清らかである:99%
はかる:5g
価格 ($):271.0
Email